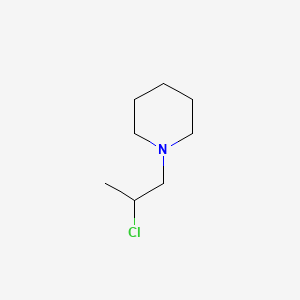

1-(2-Chloropropyl)piperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-chloropropyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16ClN/c1-8(9)7-10-5-3-2-4-6-10/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFWCHHIRLGAWOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCCCC1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00990058 | |

| Record name | 1-(2-Chloropropyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00990058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

698-92-0 | |

| Record name | 1-(2-Chloropropyl)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=698-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Chloropropyl)piperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000698920 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Chloropropyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00990058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-chloropropyl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.750 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of Substituted Piperidines

An In-Depth Technical Guide to 1-(2-Chloropropyl)piperidine: Properties, Synthesis, and Applications

The piperidine ring is a cornerstone of medicinal chemistry, serving as a privileged scaffold in a vast array of pharmaceuticals and biologically active alkaloids.[1][2] Its prevalence is due to the favorable pharmacokinetic and pharmacodynamic properties it imparts, including enhanced metabolic stability, receptor binding affinity, and membrane permeability.[1][2] Within this critical class of compounds, this compound (CAS No. 698-92-0) emerges as a highly valuable synthetic intermediate.[1] The presence of a reactive chloroalkyl side chain on the piperidine nitrogen provides a versatile handle for chemists to perform nucleophilic substitution reactions, enabling the facile incorporation of the piperidine moiety into more complex molecular architectures.[1] This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, and applications for researchers and professionals in drug development and organic synthesis.

Core Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| CAS Number | 698-92-0 | [3] |

| Molecular Formula | C₈H₁₆ClN | [1][3] |

| Molecular Weight | 161.67 g/mol | [3] |

| Boiling Point | 204.8°C at 760 mmHg | |

| Density | 0.989 g/cm³ | |

| Synonyms | Piperidine, 1-(2-chloropropyl)-; (+-)-1-<2-Chlor-propyl>-piperidin | [4] |

| Storage | Room Temperature, Sealed in Dry Conditions | [4] |

Synthesis and Reactivity

Synthetic Pathways

The synthesis of this compound is most commonly achieved through the N-alkylation of piperidine. A prevalent laboratory-scale method involves the reaction of piperidine with 1-chloro-2-propanol.[1][5] This reaction directly introduces the 2-chloropropyl group onto the nitrogen atom of the piperidine ring.

Caption: Synthesis of this compound via N-alkylation.

Alternative strategies include reacting piperidine with 2-chloroethanol, followed by a subsequent chlorination step to form the desired product.[1] For industrial-scale production, catalytic hydrogenation methods are also employed.[1]

Core Reactivity: A Handle for Molecular Elaboration

The synthetic utility of this compound is dominated by the reactivity of its C-Cl bond. The chlorine atom, being a good leaving group, makes the adjacent carbon atom electrophilic and susceptible to attack by a wide range of nucleophiles. This allows for the straightforward attachment of the piperidino-propyl scaffold to other molecules, a key step in building more complex and potentially therapeutic agents.

Caption: General nucleophilic substitution reaction at the chloropropyl group.

Applications in Drug Discovery and Organic Synthesis

The piperidine moiety is a privileged structure in medicinal chemistry, enhancing drug-like properties such as metabolic stability and facilitating transport across biological membranes.[2] this compound serves as a crucial building block for introducing this valuable scaffold.

Its analogues have been instrumental in the synthesis of numerous approved drugs. For instance, the closely related compound, 1-(2-chloroethyl)piperidine, is a key intermediate in the production of:

-

Raloxifene: A selective estrogen receptor modulator used to prevent and treat osteoporosis.[6]

The reactivity of the chloroalkyl group allows for its incorporation into diverse molecular frameworks, leading to the development of novel compounds with potential therapeutic applications, including agents targeting cancer and Alzheimer's disease.[1] Research in this area is extensive, with ongoing efforts to develop new synthetic methodologies and explore the biological activities of novel N-substituted piperidines.[1]

Safety, Handling, and Storage

-

Hazards: The hydrochloride salts of similar compounds are classified as acutely toxic if swallowed and can cause severe skin burns and eye damage.[7][8][9] They are also suspected of causing genetic defects and may cause respiratory irritation.[7][8] It is prudent to assume the free base form presents similar, if not identical, hazards.

-

Handling: Use should be restricted to a chemical fume hood with adequate ventilation.[7][10] Personal protective equipment (PPE), including safety goggles, face shields, and chemical-resistant gloves, is mandatory.[8][11] Avoid all contact with eyes, skin, and clothing, and prevent inhalation of vapors or mists.[10][11]

-

Storage: The compound should be stored at room temperature in a tightly sealed container in a dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[4][7]

Disclaimer: This information is a summary based on related compounds. Always consult the specific and up-to-date Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

This compound is a synthetically versatile and commercially significant chemical intermediate. Its value is rooted in the combination of the pharmaceutically important piperidine scaffold and a reactive chloropropyl group, which serves as a convenient point of attachment for constructing larger, more complex molecules. For researchers in medicinal chemistry and drug development, this compound represents a key building block for accessing novel chemical entities with a wide spectrum of potential therapeutic applications. A thorough understanding of its properties, reactivity, and safe handling procedures is essential for its effective and responsible use in the laboratory and beyond.

References

- This compound | 698-92-0 | Benchchem.

- This compound | C8H16ClN | CID 102469 - PubChem.

- This compound CAS:698-92-0 manufacturer & supplier - CROCHEM.

- SAFETY D

- 1-(3-Chloropropyl)piperidine hydrochloride - Chem-Impex.

- Material Safety Data Sheet - 1-(2-Chloroethyl)Piperidine Hydrochloride 98% - Cole-Parmer.

- Synthesis of this compound - Sciencemadness.

- SAFETY D

- 1-(2-Chloroethyl)

- 1-(2-Chloroethyl)

- 1-(2-chloropropyl)-piperidine (CAS 698-92-0) - Sunway Pharm Ltd.

- 1-(2-Chloroethyl)piperidine hydrochloride-2008-75-5 - Veeprho.

- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed.

Sources

- 1. This compound | 698-92-0 | Benchchem [benchchem.com]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C8H16ClN | CID 102469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - CAS:698-92-0 - Sunway Pharm Ltd [3wpharm.com]

- 5. Sciencemadness Discussion Board - Synthesis of this compound - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. 1-(2-Chloroethyl)piperidine hydrochloride-2008-75-5 [ganeshremedies.com]

- 7. fishersci.com [fishersci.com]

- 8. echemi.com [echemi.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. tcichemicals.com [tcichemicals.com]

Introduction: The Strategic Importance of the Piperidine Scaffold

An In-Depth Technical Guide to 1-(2-Chloropropyl)piperidine (CAS 698-92-0)

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of pharmaceuticals and biologically active natural products.[1][2] Its six-membered heterocyclic structure confers favorable physicochemical properties to molecules, such as modulating lipophilicity, improving metabolic stability, and providing a three-dimensional framework for precise interaction with biological targets.[1][3] Within this critical class of compounds, this compound emerges as a versatile and highly reactive synthetic intermediate. The presence of a secondary chloroalkyl group provides a reactive site for nucleophilic substitution, making it an invaluable building block for introducing the piperidinylpropyl moiety into more complex molecular architectures.[4] This guide offers a comprehensive technical overview of this compound, designed for researchers, chemists, and drug development professionals who seek to leverage its synthetic potential.

Physicochemical and Structural Characteristics

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in synthesis and research. The key identifiers and computed properties for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 698-92-0 | [5][6] |

| Molecular Formula | C₈H₁₆ClN | [5][6] |

| Molecular Weight | 161.67 g/mol | [5][6] |

| IUPAC Name | This compound | [5] |

| EINECS Number | 211-823-1 | [5][6] |

| Boiling Point | 388-389°C (Predicted) | [6] |

| InChIKey | KFWCHHIRLGAWOS-UHFFFAOYSA-N | [5] |

Synthesis and Manufacturing: A Practical Approach

The synthesis of this compound is typically achieved through the N-alkylation of piperidine. The choice of the alkylating agent and reaction conditions is crucial for achieving high yield and purity. A common and direct laboratory-scale method involves the nucleophilic substitution reaction between piperidine and a suitable 2-chloropropyl precursor, such as 1-chloro-2-propanol.[4]

Generalized Synthetic Workflow

The diagram below illustrates a foundational route for the synthesis of haloalkyl piperidine derivatives.

Caption: General two-step synthesis pathway for this compound.

Detailed Experimental Protocol

This protocol describes a self-validating, two-step synthesis adapted from established methods for similar haloalkyl amines.[7][8]

Step 1: Synthesis of 1-(2-Hydroxypropyl)piperidine

-

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add piperidine (1.0 eq) to a suitable solvent such as ethanol.

-

Reaction: Slowly add 1-chloro-2-propanol (1.1 eq) to the stirred solution. An exothermic reaction may be observed.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) to confirm the consumption of piperidine.

-

Work-up: After cooling to room temperature, neutralize the mixture with an aqueous solution of sodium hydroxide (NaOH). Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude 1-(2-hydroxypropyl)piperidine. This intermediate can be purified further by vacuum distillation.

Step 2: Chlorination to this compound

-

Setup: In a fume hood, dissolve the purified 1-(2-hydroxypropyl)piperidine from Step 1 in an inert solvent like toluene. Cool the flask in an ice bath.

-

Chlorination: Add thionyl chloride (SOCl₂) (1.2 eq) dropwise to the cooled solution. This reaction is highly exothermic and releases HCl and SO₂ gas, requiring careful control and adequate ventilation.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 70-80°C for 2-3 hours until gas evolution ceases.[7]

-

Isolation: Cool the reaction mixture. The product, often in its hydrochloride salt form, may precipitate. The free base can be obtained by careful neutralization with a base (e.g., NaHCO₃ solution) and subsequent extraction with an organic solvent.

-

Final Purification: The final product is purified by vacuum distillation to yield this compound as a clear liquid.

Reactivity and Synthetic Utility

The synthetic value of this compound is derived from the reactivity of its C-Cl bond. The carbon atom bonded to the chlorine is electrophilic and susceptible to attack by a wide range of nucleophiles. This allows for the covalent attachment of the piperidinylpropyl group to other molecules, a key strategy in building complex pharmaceutical agents.[4][9]

Core Reaction Mechanism: Nucleophilic Substitution

The primary reaction pathway is a bimolecular nucleophilic substitution (Sₙ2) mechanism. A nucleophile (Nu⁻) attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride ion as a leaving group.

Caption: Sₙ2 reaction of this compound with a generic nucleophile (Nu⁻).

This reactivity makes it a crucial intermediate for synthesizing drugs where a piperidine moiety is linked to a larger scaffold via a propyl chain. Analogues like 1-(2-chloroethyl)piperidine are used in the synthesis of APIs such as Raloxifene, Pitofenone, and Fenpiverinium bromide, highlighting the industrial relevance of this class of intermediates.[10]

Applications in Drug Discovery and Development

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs targeting a wide range of diseases, particularly those affecting the central nervous system (CNS).[1] Introducing chiral piperidine scaffolds can enhance biological activity, improve pharmacokinetic properties, and reduce toxicity.[3]

-

CNS Agents: The lipophilic nature of the piperidine ring facilitates crossing the blood-brain barrier, making it a common feature in drugs targeting CNS disorders.

-

Anticancer and Anti-inflammatory Agents: N-substituted piperidines are explored for their potential as anticancer and anti-inflammatory drugs.[4][9]

-

Building Block for Complex Molecules: this compound serves as a key building block, enabling medicinal chemists to rapidly synthesize libraries of novel compounds for high-throughput screening by attaching the piperidinylpropyl tail to various molecular cores.[4]

Analytical Characterization Workflow

Confirming the identity and purity of this compound is essential. A multi-technique approach involving spectroscopy and spectrometry provides a complete structural characterization.

Caption: Standard workflow for the analytical characterization of the title compound.

Predicted Spectroscopic Data

The following tables provide predicted data based on the compound's structure, serving as a reference for experimental analysis.[11][12][13]

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| H-a | ~1.50 | Doublet | 3H | -CH(Cl)-CH₃ |

| H-b | ~1.60 | Multiplet | 6H | β, γ-Piperidine CH₂ |

| H-c | ~2.50 | Multiplet | 4H | α-Piperidine CH₂ |

| H-d | ~2.6-2.8 | Multiplet | 2H | -CH₂ -N |

| H-e | ~4.10 | Multiplet | 1H | -CH (Cl)-CH₃ |

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Carbon | Predicted Chemical Shift (ppm) | Assignment |

|---|---|---|

| C-1 | ~22 | -CH(Cl)-CH₃ |

| C-2, C-3 | ~24, ~26 | β, γ-Piperidine C H₂ |

| C-4 | ~55 | α-Piperidine C H₂ |

| C-5 | ~58 | -C H(Cl)-CH₃ |

| C-6 | ~62 | -C H₂-N |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Vibration |

|---|---|---|

| 2950-2800 | Strong | C-H (Aliphatic) Stretch |

| 1450 | Medium | C-H Bend |

| 1100-1000 | Strong | C-N Stretch |

| 750-650 | Strong | C-Cl Stretch |

Table 4: Predicted Mass Spectrometry (EI-MS) Data

| m/z | Interpretation |

|---|---|

| 161/163 | [M]⁺ Molecular ion peak (with ³⁷Cl isotope peak) |

| 126 | [M-Cl]⁺ Fragment |

| 84 | Piperidine ring fragment |

Safety, Handling, and Storage

While specific toxicity data for this compound is limited, data for the closely related hydrochloride salt, 1-(2-Chloroethyl)piperidine hydrochloride (CAS 2008-75-5), indicates significant hazards.[14][15] It should be handled with extreme caution, assuming a similar hazard profile.

-

Hazard Classification: Assumed to be acutely toxic if swallowed, causing severe skin burns and eye damage.[15][16][17]

-

Handling: Use only in a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and splash-proof goggles or a face shield.[14][18] Avoid generating aerosols or dust.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents and bases.[14][18]

-

First Aid:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[17][18]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[14][17]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[14][18]

-

Inhalation: Remove victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[14]

-

Conclusion

This compound (CAS 698-92-0) is more than a simple chemical; it is a strategic enabler in the synthesis of complex molecules with significant biological potential. Its value lies in the combination of the privileged piperidine scaffold and a reactive chloroalkyl handle, offering a reliable entry point for constructing novel pharmaceutical candidates. A comprehensive understanding of its synthesis, reactivity, and analytical profile, coupled with stringent adherence to safety protocols, is paramount for any researcher or organization aiming to unlock its full potential in the advancement of chemical and pharmaceutical science.

References

-

Fisher Scientific. (2025). Safety Data Sheet: 1-(2-Chloroethyl)piperidine hydrochloride.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information.

-

Velebny, V., & Trcka, V. (1987). Process for preparing 2-piperidinoethyl chloride hydrochloride. Google Patents.

-

Chem-Impex. (n.d.). 1-(3-Chloropropyl)piperidine hydrochloride.

-

Tokyo Chemical Industry Co., Ltd. (n.d.). 1-(2-Chloroethyl)piperidine Hydrochloride.

-

Shree Ganesh Remedies Limited. (n.d.). 1-(2-Chloroethyl)piperidine hydrochloride-2008-75-5.

-

Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213.

-

ChemicalBook. (n.d.). This compound.

-

Sigma-Aldrich. (n.d.). 1-(2-Chloroethyl)piperidine hydrochloride.

-

BenchChem. (n.d.). This compound.

-

ChemicalBook. (2025). 1-(2-Chloroethyl)piperidine hydrochloride - Safety Data Sheet.

-

United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.

-

TCI Chemicals. (2025). SAFETY DATA SHEET: 1-(3-Chloropropyl)piperidine Hydrochloride.

-

Tokyo Chemical Industry Co., Ltd. (n.d.). 1-(2-Chloroethyl)piperidine Hydrochloride 2008-75-5.

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-(2-Chloroethyl)Piperidine Hydrochloride 98%.

-

Yüksek, H., et al. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. SciSpace.

-

Wikipedia. (n.d.). Piperidine.

-

Li, J., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. SynOpen, 7(01), e1-e11.

-

WebMO, Gaussian 09, Sigma-Aldrich, SDBS. (n.d.). Spectroscopy and Spectrometry in Organic Chemistry.

-

Damanpreet, S., & Gagandeep, S. (2015). Anticonvulsant mechanisms of piperine, a piperidine alkaloid. Channels, 9(6), 317-323.

-

St John, T. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube.

-

AK Scientific, Inc. (n.d.). This compound.

-

BenchChem. (n.d.). In-Depth Technical Guide: Spectroscopic Data for trans-2-Piperidin-1-ylcyclopentanol.

-

Aliyev, I. A., et al. (2022). SYNTHESIS AND POLYMERIZATION PROCESSES OF 1-CHLORINE-3- PIPERIDINE.

-

ResearchGate. (n.d.). General strategy for the synthesis of piperidine derivatives.

-

Organic Chemistry Portal. (n.d.). Piperidine synthesis.

-

de Souza, E. L., et al. (2021). Characteristics, Biological Properties and Analytical Methods of Piperine: A Review. Critical Reviews in Analytical Chemistry, 51(5), 415-428.

-

ChemicalBook. (n.d.). Piperidine(110-89-4) 1H NMR spectrum.

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperidine - Wikipedia [en.wikipedia.org]

- 3. thieme-connect.de [thieme-connect.de]

- 4. This compound | 698-92-0 | Benchchem [benchchem.com]

- 5. This compound | C8H16ClN | CID 102469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 698-92-0 [m.chemicalbook.com]

- 7. CS248547B1 - Process for preparing 2-piperidinoethyl chloride hydrochloride - Google Patents [patents.google.com]

- 8. Piperidine synthesis [organic-chemistry.org]

- 9. chemimpex.com [chemimpex.com]

- 10. 1-(2-Chloroethyl)piperidine hydrochloride-2008-75-5 [ganeshremedies.com]

- 11. scispace.com [scispace.com]

- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 13. benchchem.com [benchchem.com]

- 14. fishersci.com [fishersci.com]

- 15. 1-(2-氯乙基)哌啶 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]

- 16. 1-(2-Chloroethyl)piperidine Hydrochloride | 2008-75-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 17. chemicalbook.com [chemicalbook.com]

- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

A Comprehensive Technical Guide to 1-(2-Chloropropyl)piperidine: Properties, Synthesis, Analysis, and Applications

Abstract: This technical guide provides an in-depth examination of 1-(2-Chloropropyl)piperidine, a heterocyclic building block with significant potential in synthetic chemistry and pharmaceutical development. While its close analog, 1-(2-chloroethyl)piperidine, is a well-documented precursor to several active pharmaceutical ingredients (APIs), this guide focuses on the unique properties and utility of the propyl derivative. We will explore its molecular structure, physicochemical properties, a robust and logical synthetic pathway, and detailed protocols for analytical characterization. Furthermore, this document discusses the compound's application as a privileged scaffold in medicinal chemistry and outlines the critical safety and handling procedures required for its use in a research environment. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their work.

Molecular Profile and Physicochemical Properties

The piperidine ring is a ubiquitous and highly privileged scaffold in medicinal chemistry, found in a vast array of clinically approved drugs targeting conditions from cancer to central nervous system disorders.[1][2] Its prevalence is due to its ability to confer favorable physicochemical properties, such as modulating lipophilicity and aqueous solubility, while providing a stable, three-dimensional structure that can be tailored to fit the binding pockets of molecular targets.[1] this compound builds upon this foundation by incorporating a reactive chloropropyl side chain, making it a valuable intermediate for introducing the piperidinoethyl moiety into larger, more complex molecules.

The key identifiers and computed properties for this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| Molecular Formula | C₈H₁₆ClN | [3] |

| Molecular Weight | 161.67 g/mol | [3] |

| CAS Number | 698-92-0 | [3] |

| Canonical SMILES | CC(CN1CCCCC1)Cl | [3] |

| InChI Key | KFWCHHIRLGAWOS-UHFFFAOYSA-N | [3] |

| Monoisotopic Mass | 161.09713 Da | [3] |

The structure features a nucleophilic tertiary amine within the piperidine ring and an electrophilic secondary carbon atom bonded to chlorine. This bifunctional nature is the source of its synthetic utility, allowing it to act as a precursor in a variety of nucleophilic substitution and alkylation reactions.

Synthesis and Mechanistic Rationale

The synthesis of this compound can be logically achieved through a two-step process starting from readily available commercial reagents. A common strategy for analogous compounds involves the initial formation of an amino alcohol, followed by a chlorination step. This approach offers high yields and good control over the reaction process.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(Piperidin-1-yl)propan-2-ol

-

Reactor Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (with a drying tube), add piperidine (85.15 g, 1.0 mol) and isopropanol (200 mL).

-

Reagent Addition: Cool the solution to 0-5 °C in an ice bath. Add propylene oxide (58.08 g, 1.0 mol) dropwise via the dropping funnel over a period of 1 hour, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 12 hours.

-

Workup: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil, 1-(piperidin-1-yl)propan-2-ol, can be used in the next step without further purification.

-

Expertise & Rationale: The ring-opening of propylene oxide with piperidine is a nucleophilic addition reaction. Using an alcohol solvent like isopropanol helps to protonate the epoxide oxygen, facilitating the ring-opening. The reaction is performed at low temperature initially to control the exothermicity of the epoxide ring-opening.

Step 2: Synthesis of this compound

-

Reactor Setup: Dissolve the crude 1-(piperidin-1-yl)propan-2-ol from the previous step in dichloromethane (DCM, 250 mL) in a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (nitrogen or argon).

-

Chlorination: Cool the solution to 0 °C. Add thionyl chloride (130.9 g, 1.1 mol) dropwise over 1.5 hours. Vigorous gas evolution (SO₂ and HCl) will be observed. Ensure the reaction is performed in a well-ventilated chemical fume hood.

-

Reaction Completion: After addition, allow the mixture to stir at room temperature for 3 hours, then gently reflux for 1 hour to ensure complete conversion.

-

Workup and Isolation: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice (300 g). Basify the aqueous solution by slowly adding 20% aqueous sodium hydroxide until the pH is >10.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 100 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The final product can be purified by vacuum distillation to yield pure this compound.

-

Trustworthiness & Self-Validation: The mechanism of chlorination with thionyl chloride proceeds through a chlorosulfite intermediate, which undergoes an internal nucleophilic attack (Sₙi mechanism), often with inversion of stereochemistry. The basic workup is critical to deprotonate the piperidine nitrogen, converting the hydrochloride salt into the free base, which is soluble in the organic solvent for extraction. The purity of the final distilled product should be confirmed by the analytical methods described in the next section.

Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provides a comprehensive characterization.

Analytical Workflow

Caption: Standard workflow for analytical characterization.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

-

Data Processing: Process the spectra using appropriate software. Reference the ¹H spectrum to the residual CHCl₃ peak at 7.26 ppm and the ¹³C spectrum to the CDCl₃ peak at 77.16 ppm.

Expected Spectral Data:

| Spectrum | Approximate Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ¹H NMR | ~4.2 - 4.4 | Multiplet | -CH(Cl)- | Deshielded by the adjacent chlorine atom. |

| ~2.3 - 2.8 | Multiplet | -CH₂-N- and piperidine α-CH₂ | Protons adjacent to the nitrogen atom. | |

| ~1.4 - 1.7 | Multiplet | Piperidine β,γ-CH₂ | Aliphatic protons of the piperidine ring. | |

| ~1.45 | Doublet | -CH₃ | Coupled to the single proton on the adjacent carbon. | |

| ¹³C NMR | ~58 - 62 | CH | -CH(Cl)- | Carbon directly attached to the electronegative chlorine. |

| ~55 - 60 | CH₂ | -CH₂-N- | Carbon adjacent to the nitrogen. | |

| ~54 - 56 | CH₂ | Piperidine α-C | Carbons adjacent to the nitrogen within the ring. | |

| ~24 - 27 | CH₂ | Piperidine β,γ-C | Aliphatic carbons of the piperidine ring. | |

| ~20 - 23 | CH₃ | -CH₃ | Aliphatic methyl carbon. |

Protocol 2: Fourier-Transform Infrared (IR) Spectroscopy

-

Sample Preparation: Place a small drop of the neat liquid sample between two salt plates (NaCl or KBr) or use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the range of 4000-600 cm⁻¹.

-

Analysis: Identify characteristic absorption bands.

-

~2930-2800 cm⁻¹ (strong): C-H stretching from the aliphatic groups on the piperidine ring and propyl chain.

-

~1450 cm⁻¹ (medium): C-H bending.

-

~1100 cm⁻¹ (medium): C-N stretching.

-

~750-650 cm⁻¹ (strong): C-Cl stretching, a key indicator of successful chlorination.

-

The combination of these techniques provides a self-validating system. NMR confirms the precise connectivity and carbon-hydrogen framework, while IR confirms the presence of key functional groups (C-N, C-Cl), providing irrefutable evidence of the target molecule's identity.

Applications in Research and Drug Development

This compound serves as a quintessential building block for introducing a functionalized piperidine moiety. Its true value lies in its application in the synthesis of more elaborate molecules, particularly pharmaceutical lead compounds. The reactive C-Cl bond allows for facile nucleophilic substitution, enabling the connection of the piperidine structure to a wide variety of molecular scaffolds.

The ethyl analog, 1-(2-chloroethyl)piperidine, is a known intermediate in the synthesis of drugs like Raloxifene, used to treat osteoporosis, and the antitussive Cloperastine.[4] By extension, this compound provides a synthetically analogous but structurally distinct building block, allowing chemists to:

-

Modulate Pharmacokinetics: The additional methyl group compared to the ethyl analog can alter the compound's lipophilicity, metabolic stability, and binding interactions.[1]

-

Explore Structure-Activity Relationships (SAR): By creating a homologous series of compounds, researchers can systematically probe the steric and electronic requirements of a biological target.[1]

-

Access Novel Chemical Space: The propyl linker offers different spatial arrangements and conformational flexibility compared to an ethyl linker, potentially leading to new and improved drug candidates.

Conceptual Application Workflow

Caption: Role as a building block in drug discovery.

Safety, Handling, and Storage

While specific toxicological data for this compound is not widely published, its structure is closely related to 1-(2-chloroethyl)piperidine hydrochloride, which is classified as highly toxic and corrosive.[5][6][7][8] Therefore, stringent safety precautions are mandatory.

Hazard Identification (Anticipated):

| Hazard Class | GHS Classification | Precautionary Statement |

| Acute Toxicity, Oral | Category 2 | H300: Fatal if swallowed[5][6][7] |

| Skin Corrosion | Category 1B | H314: Causes severe skin burns and eye damage[5][7] |

| Eye Damage | Category 1 | H318: Causes serious eye damage[8] |

Mandatory Laboratory Procedures

-

Engineering Controls: All manipulations must be conducted inside a certified chemical fume hood to prevent inhalation of vapors. An eyewash station and safety shower must be immediately accessible.[9]

-

Personal Protective Equipment (PPE):

-

Handling: Avoid all contact with skin, eyes, and clothing. Do not breathe vapors. Wash hands thoroughly after handling.[8][9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[7][9]

First Aid Measures

-

Inhalation: Immediately move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[7][9]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[7][9]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[7][9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][9]

Conclusion

This compound is a valuable and versatile chemical intermediate. Its synthesis is straightforward, and its structure can be unequivocally confirmed with standard analytical techniques. As a functionalized derivative of the medicinally significant piperidine scaffold, it serves as a powerful tool for researchers and drug developers, enabling the exploration of novel chemical entities with therapeutic potential. Adherence to strict safety protocols is paramount when handling this compound due to its anticipated high toxicity and corrosive nature. This guide provides the foundational knowledge for its safe synthesis, characterization, and strategic application in advanced chemical research.

References

-

This compound | C8H16ClN | CID 102469. PubChem. [Link]

-

1-(2-Chloroethyl)piperidine hydrochloride-2008-75-5. SGR Lifesciences. [Link]

-

Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime (UNODC). [Link]

-

Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]

-

Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

-

Material Safety Data Sheet - 1-(2-Chloroethyl)Piperidine Hydrochloride 98%. Cole-Parmer. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 2021. [Link]

- CS248547B1 - Process for preparing 2-piperidinoethyl chloride hydrochloride.

-

Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 3. This compound | C8H16ClN | CID 102469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-(2-Chloroethyl)piperidine hydrochloride-2008-75-5 [ganeshremedies.com]

- 5. 1-(2-Chloroethyl)piperidine Hydrochloride | 2008-75-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. 1-(2-氯乙基)哌啶 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

A Comprehensive Technical Guide to the Synthesis of 1-(2-Chloropropyl)piperidine from Piperidine

<-4>

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of 1-(2-Chloropropyl)piperidine

In the landscape of modern medicinal chemistry, the piperidine ring stands as a cornerstone structural motif, prevalent in a multitude of pharmaceuticals and biologically active compounds.[1] Its derivatives are prized for their ability to impart favorable pharmacokinetic properties, such as enhanced membrane permeability and receptor binding affinity.[1] Among these derivatives, this compound (C8H16ClN) emerges as a particularly valuable synthetic intermediate.[1][2] The reactive 2-chloropropyl group serves as a chemical handle, enabling the facile attachment of the piperidine moiety to other molecular scaffolds. This versatility makes it an indispensable precursor in the synthesis of a diverse range of organic compounds, including pharmaceuticals and agrochemicals.[1] This guide provides a detailed exploration of its synthesis from piperidine, offering a blend of theoretical understanding and practical, actionable protocols.

Part 1: The Chemical Rationale - Unraveling the Reaction Mechanism

The synthesis of this compound from piperidine is fundamentally an N-alkylation reaction , a class of nucleophilic substitution. In this process, the lone pair of electrons on the nitrogen atom of piperidine acts as a nucleophile, attacking an electrophilic carbon atom on a propyl halide.

Choosing the Alkylating Agent:

Several propyl halide derivatives can be employed, with the most common being:

-

1,2-Dichloropropane: A direct but potentially less selective route.

-

1-Bromo-2-chloropropane: Often preferred due to the differential reactivity of the C-Br and C-Cl bonds. The carbon-bromine bond is weaker and thus more susceptible to nucleophilic attack, allowing for a more controlled reaction.

-

1-Chloro-2-propanol: This route involves the initial N-alkylation with the alcohol, followed by a subsequent chlorination step to replace the hydroxyl group.[3]

The reaction detailed in this guide will focus on the use of a dihalogenated propane, a common and efficient method.

The Nucleophilic Substitution Pathway:

The reaction proceeds via an SN2 (Substitution Nucleophilic Bimolecular) mechanism. The piperidine nitrogen attacks the primary carbon of the propyl halide, displacing the halide ion in a single, concerted step.

A crucial aspect of this synthesis is the management of potential side reactions. The primary competing pathway is the dialkylation of piperidine, where a second molecule of piperidine reacts with the remaining halide on the newly formed this compound. To suppress this, a molar excess of the dihalopropane is typically used.

Another consideration is the basicity of piperidine. Piperidine itself can act as a base to neutralize the hydrogen halide byproduct formed during the reaction. However, to drive the reaction to completion and prevent the formation of piperidine hydrohalide salts that are less nucleophilic, an external, non-nucleophilic base such as potassium carbonate is often added.

Diagram 1: Conceptual overview of the synthesis of this compound.

Part 2: From Theory to Practice - A Detailed Experimental Protocol

This section provides a robust, step-by-step methodology for the synthesis of this compound. Adherence to safety protocols is paramount. All procedures should be conducted within a certified fume hood with appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.

Quantitative Data and Reagents

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Moles | Equivalents | Volume/Mass |

| Piperidine | 85.15 | 0.862 | TBD | 1.0 | TBD |

| 1-Bromo-3-chloropropane | 157.44 | 1.589 | TBD | 1.1 | TBD |

| Anhydrous K₂CO₃ | 138.21 | - | TBD | 2.0 | TBD |

| Acetone (solvent) | 58.08 | 0.791 | - | - | TBD |

Experimental Workflow

Diagram 2: Step-by-step experimental workflow for the synthesis.

Detailed Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine piperidine, anhydrous potassium carbonate, and acetone.

-

Reagent Addition: Slowly add 1-bromo-3-chloropropane to the stirred mixture at room temperature. A similar synthesis using 1-bromo-3-chloropropane with a different piperazine derivative proceeds by dropwise addition into a solution containing sodium hydroxide, the amine, and acetone.[4][5]

-

Reaction: Allow the mixture to stir at room temperature for approximately 18 hours.[4]

-

Workup:

-

Isolation: The hydrochloride salt of the product may precipitate out and can be collected by filtration.[4] For the free base, an extractive workup with an organic solvent followed by washing with brine and drying over an anhydrous salt would be appropriate.

-

Purification: Further purification can be achieved by distillation or recrystallization of the hydrochloride salt.[4] Purification of piperidine itself can be achieved through azeotropic distillation.[6]

Part 3: Ensuring Success - Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and structure of the synthesized this compound. A combination of spectroscopic techniques provides a comprehensive characterization.[7][8]

Spectroscopic and Chromatographic Techniques

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for assessing the purity of the sample and confirming its molecular weight.[9] The sample is separated by gas chromatography, and the eluted components are then ionized and detected by mass spectrometry, providing a "fingerprint" mass spectrum.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed information about the molecular structure.

-

¹H NMR: Will show distinct signals for the protons on the piperidine ring and the chloropropyl chain, with characteristic chemical shifts and coupling patterns.

-

¹³C NMR: Will confirm the number of unique carbon environments in the molecule.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key absorbances will correspond to C-H, C-N, and C-Cl bonds.

Illustrative Analytical Data

| Technique | Expected Observations |

| GC-MS | A major peak corresponding to the molecular ion of C₈H₁₆ClN. |

| ¹H NMR | Resonances for piperidine ring protons (typically in the 1.4-2.8 ppm range) and chloropropyl chain protons. |

| ¹³C NMR | Signals corresponding to the carbon atoms of the piperidine ring and the chloropropyl group. |

| IR (FTIR) | C-H stretching (alkane), C-N stretching, and C-Cl stretching vibrations. |

Part 4: Safety as a Priority - Handling and Hazard Management

A thorough understanding of the hazards associated with the reagents is critical for a safe synthesis.

-

Piperidine: A flammable and corrosive liquid with a strong odor.[10] It can cause severe skin and eye irritation.[10] Inhalation may be toxic.[10]

-

1-Bromo-3-chloropropane: A toxic and potentially irritating compound.

-

Acetone: A highly flammable solvent.

-

Potassium Carbonate: An irritant.

Always consult the Safety Data Sheet (SDS) for each chemical before commencing work.

Conclusion: A Versatile Synthesis for the Modern Laboratory

The synthesis of this compound from piperidine is a valuable and accessible transformation for a wide range of chemical research and development applications. By understanding the underlying principles of nucleophilic substitution, carefully controlling reaction conditions to minimize side products, and employing rigorous analytical techniques for characterization, researchers can confidently produce this important synthetic intermediate with high purity and yield. The protocol outlined in this guide, grounded in established chemical principles and practices, provides a solid foundation for the successful execution of this synthesis.

References

-

PrepChem. (n.d.). Synthesis of PROCEDURE 2. 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2017). Synthesis of this compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

- Google Patents. (n.d.). CN104402842A - Synthetic method of piperazidines drug intermediate.

- Google Patents. (n.d.). US2363157A - Process for purifying piperidine.

-

News-Medical.Net. (n.d.). Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. Retrieved from [Link]

-

MDPI. (n.d.). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Retrieved from [Link]

-

Indian Journal of Pharmaceutical Education and Research. (n.d.). GC/MS, FTIR and NMR Studies for the Identification and Characterization of Clopidogrel Bisulfate Degradation Products. Retrieved from [Link]

Sources

- 1. This compound | 698-92-0 | Benchchem [benchchem.com]

- 2. This compound | C8H16ClN | CID 102469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sciencemadness Discussion Board - Synthesis of this compound - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. prepchem.com [prepchem.com]

- 5. CN104402842A - Synthetic method of piperazidines drug intermediate - Google Patents [patents.google.com]

- 6. US2363157A - Process for purifying piperidine - Google Patents [patents.google.com]

- 7. archives.ijper.org [archives.ijper.org]

- 8. mdpi.com [mdpi.com]

- 9. news-medical.net [news-medical.net]

- 10. PIPERIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

A Comprehensive Technical Guide to 1-(2-Chloropropyl)piperidine: Synthesis, Properties, and Applications

Abstract: This technical guide provides an in-depth analysis of 1-(2-Chloropropyl)piperidine, a pivotal heterocyclic intermediate in synthetic organic chemistry and drug development. The document delineates its chemical identity, physicochemical properties, and established synthetic methodologies. Emphasis is placed on the mechanistic rationale behind its synthesis and its functional role as a versatile building block. Furthermore, this guide explores its applications in medicinal chemistry, contextualized by the broader significance of the piperidine scaffold in pharmaceuticals. Comprehensive safety protocols and handling procedures are also detailed to ensure its responsible use in a research and development setting. This document is intended for researchers, chemists, and professionals in the pharmaceutical industry who require a thorough understanding of this compound.

Nomenclature and Chemical Identity

The nomenclature and structural representation of a chemical compound are foundational to its study. The universally accepted IUPAC name for the topic compound is This compound [1]. This name precisely describes a piperidine ring substituted at the nitrogen atom with a 2-chloropropyl group.

Caption: 2D Chemical Structure of this compound.

For unambiguous identification and data retrieval, several identifiers are used globally. These are summarized in the table below.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 698-92-0 | PubChem[1] |

| Molecular Formula | C₈H₁₆ClN | PubChem[1] |

| Molecular Weight | 161.67 g/mol | PubChem[1] |

| Canonical SMILES | CC(CN1CCCCC1)Cl | PubChem[1] |

| InChI Key | KFWCHHIRLGAWOS-UHFFFAOYSA-N | PubChem[1] |

Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in chemical reactions, its solubility, and appropriate handling and storage conditions. The data presented are based on publicly available chemical databases and supplier information.

| Property | Value | Source |

| Boiling Point | 204.8 °C at 760 mmHg | CROCHEM |

| Density | 0.989 g/cm³ | CROCHEM |

| Molecular Weight | 161.672 g/mol | CROCHEM |

| Appearance | Data not available (NA) | CROCHEM |

| Water Solubility | Data not available (NA) | CROCHEM |

Synthesis and Mechanistic Insights

The synthesis of this compound is crucial for its availability as a research chemical and building block. A prevalent and straightforward laboratory-scale method is the N-alkylation of piperidine.

Primary Synthetic Route: N-Alkylation of Piperidine

A common and efficient method for preparing this compound is the direct N-alkylation of piperidine using 1-chloro-2-propanol[2][3]. This reaction is a classical example of a nucleophilic substitution, where the secondary amine (piperidine) acts as the nucleophile, attacking the electrophilic carbon of the chloropropanol derivative. The subsequent step involves the conversion of the hydroxyl group to a chloride, typically using a chlorinating agent like thionyl chloride (SOCl₂).

The causality behind this choice of pathway lies in the high nucleophilicity of the piperidine nitrogen and the commercial availability of the starting materials. The two-step process allows for controlled formation of the N-C bond first, followed by a standard functional group transformation.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via N-Alkylation

The following protocol is a representative procedure for the synthesis of this compound. This protocol must be performed by trained personnel in a certified chemical fume hood with appropriate personal protective equipment.

Materials:

-

Piperidine

-

1-Chloro-2-propanol

-

Thionyl chloride (SOCl₂)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

N-Alkylation:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add piperidine (1.0 eq), 1-chloro-2-propanol (1.1 eq), and anhydrous potassium carbonate (1.5 eq) in a suitable solvent like acetonitrile.

-

Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude intermediate, 1-(piperidin-1-yl)propan-2-ol.

-

-

Chlorination:

-

Dissolve the crude intermediate alcohol in an anhydrous solvent such as dichloromethane (DCM) in a flask cooled in an ice bath.

-

Slowly add thionyl chloride (1.2 eq) dropwise to the solution, maintaining the temperature below 5 °C. The addition is exothermic and will release HCl gas, requiring an appropriate gas trap.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until completion is confirmed by TLC or GC-MS.

-

-

Workup and Purification:

-

Carefully quench the reaction by slowly pouring it into a saturated sodium bicarbonate solution to neutralize excess acid.

-

Separate the organic layer using a separatory funnel. Extract the aqueous layer twice more with DCM.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

The resulting crude product can be purified by vacuum distillation to yield pure this compound.

-

Self-Validation: The identity and purity of the final product must be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and GC-MS to validate the successful synthesis.

Core Applications in Research and Development

The piperidine ring is a fundamental structural motif in medicinal chemistry, found in a vast number of pharmaceuticals and biologically active compounds.[2] Its presence can confer favorable pharmacokinetic properties, such as improved membrane permeability and metabolic stability.[2]

A Versatile Synthetic Intermediate

This compound serves as a key intermediate for introducing the piperidinylpropyl moiety into larger molecules. The chloroalkyl group provides a reactive site for nucleophilic substitution reactions, making it a valuable precursor in the synthesis of pharmaceuticals and agrochemicals.[2]

The utility of this compound is highlighted by its analogues. For instance, 1-(2-chloroethyl)piperidine is a crucial intermediate in the synthesis of drugs like the antihistamine Cloperastine and the antispasmodic Pitofenone.[2][4] This demonstrates the strategic importance of such chloroalkylpiperidine derivatives as building blocks for creating complex, multi-functional molecules with potential therapeutic applications.[2]

Caption: Role of this compound as a key building block.

Significance in Drug Design

The incorporation of chiral piperidine scaffolds into small molecules is a promising strategy in drug discovery.[5] This can lead to:

-

Modulation of Physicochemical Properties: Affecting solubility and lipophilicity.[5]

-

Enhanced Biological Activity and Selectivity: Improving how a molecule binds to its target.[5]

-

Improved Pharmacokinetic Profiles: Optimizing absorption, distribution, metabolism, and excretion (ADME).[5]

Safety, Handling, and Toxicology

| Hazard Class | GHS Statement | Source (for analogue) |

| Acute Oral Toxicity | H300: Fatal if swallowed | ECHEMI[7], ChemicalBook[8] |

| Skin Corrosion | H314: Causes severe skin burns and eye damage | ECHEMI[7], ChemicalBook[8] |

| Germ Cell Mutagenicity | H341: Suspected of causing genetic defects | ECHEMI[7], ChemicalBook[8] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: All work must be conducted in a certified chemical fume hood.[6] Eyewash stations and safety showers must be readily accessible.[6][9]

-

Eye/Face Protection: Wear chemical safety goggles and a face shield that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[9]

-

Skin Protection: Wear appropriate chemical-resistant gloves and protective clothing to prevent any skin exposure.[9]

-

Respiratory Protection: If there is a risk of inhalation, use a respirator following OSHA regulations in 29 CFR 1910.134 or European Standard EN 149.[9]

-

General Hygiene: Wash hands thoroughly after handling.[9] Do not eat, drink, or smoke in the laboratory.[6]

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[9] Keep away from incompatible substances such as strong oxidizing agents and moisture.[9]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[7]

First-Aid Measures

-

Inhalation: Remove the victim to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6][9]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[9]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]

Conclusion

This compound is a compound of significant utility in the landscape of modern organic synthesis. Its confirmed IUPAC name, well-defined structure, and the reactivity of its chloroalkyl group make it an indispensable building block for constructing more complex molecules. Its primary application lies in the field of medicinal chemistry, where the piperidine scaffold is a privileged structure for developing novel therapeutic agents. The synthetic routes are accessible, though they require careful execution. Critically, the presumed high toxicity of this compound mandates stringent safety and handling protocols. A comprehensive understanding of its chemistry, applications, and hazards is essential for its effective and safe utilization in advancing scientific research.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-(2-Chloroethyl)Piperidine Hydrochloride 98%. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2017). Synthesis of this compound. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]

-

SGRL. (n.d.). 1-(2-Chloroethyl)piperidine hydrochloride-2008-75-5. Retrieved from [Link]

Sources

- 1. This compound | C8H16ClN | CID 102469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 698-92-0 | Benchchem [benchchem.com]

- 3. sciencemadness.org [sciencemadness.org]

- 4. 1-(2-Chloroethyl)piperidine hydrochloride-2008-75-5 [ganeshremedies.com]

- 5. thieme-connect.de [thieme-connect.de]

- 6. fishersci.com [fishersci.com]

- 7. echemi.com [echemi.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Spectroscopic Profile of 1-(2-Chloropropyl)piperidine: A Technical Guide

Introduction to 1-(2-Chloropropyl)piperidine

This compound (C8H16ClN) is a substituted piperidine derivative with a molecular weight of 161.67 g/mol .[2] Its structure, featuring a reactive chloropropyl group attached to the piperidine nitrogen, makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] The piperidine moiety is a common scaffold in many biologically active compounds, and understanding the spectroscopic signature of its derivatives is crucial for synthesis monitoring and quality control.

Chemical Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the protons on the piperidine ring and the chloropropyl side chain. The chemical shifts are influenced by the electronegativity of the chlorine atom and the nitrogen atom.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| CH(Cl) | ~4.0 - 4.5 | Multiplet | 1H |

| N-CH2 (side chain) | ~2.5 - 3.0 | Multiplet | 2H |

| N-CH2 (ring, equatorial) | ~2.4 - 2.8 | Multiplet | 2H |

| N-CH2 (ring, axial) | ~2.2 - 2.6 | Multiplet | 2H |

| CH3 | ~1.5 - 1.7 | Doublet | 3H |

| Ring CH2 (β, γ) | ~1.3 - 1.8 | Multiplet | 6H |

Note: These are predicted values. Actual chemical shifts can vary based on the solvent and experimental conditions.

Interpretation:

-

The methine proton (CH(Cl)) is expected to be the most downfield signal due to the deshielding effect of the adjacent chlorine atom.[3]

-

The protons on the carbons attached to the nitrogen (N-CH2) will also be deshielded.

-

The methyl group (CH3) will appear as a doublet due to coupling with the adjacent methine proton.

-

The piperidine ring protons will exhibit complex splitting patterns due to geminal and vicinal coupling, as well as conformational dynamics.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the number of unique carbon environments.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| CH(Cl) | ~60 - 65 |

| N-CH2 (side chain) | ~55 - 60 |

| N-CH2 (ring) | ~50 - 55 |

| Ring CH2 (β) | ~25 - 30 |

| Ring CH2 (γ) | ~23 - 28 |

| CH3 | ~20 - 25 |

Note: Predicted values based on typical shifts for similar structures.[4]

Experimental Protocol for NMR Spectroscopy

A detailed methodology for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl3, D2O) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Optimize spectral width, number of scans, and relaxation delay.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A higher number of scans will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Key NMR Correlations

The following diagram illustrates the expected key correlations in the ¹H-¹H COSY spectrum, which helps in assigning the proton signals.

Caption: Predicted EI-MS fragmentation of this compound.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for separation from impurities.

-

Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragments.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

Detection: An electron multiplier detects the ions, and the signal is processed to generate the mass spectrum.

Conclusion

This technical guide has presented a comprehensive, albeit predictive, spectroscopic profile of this compound. By analyzing the expected NMR, IR, and MS data, researchers can gain a solid understanding of the key spectral features necessary for the identification and characterization of this important synthetic intermediate. The provided experimental protocols offer a standardized approach for obtaining high-quality spectroscopic data. It is important to re-emphasize that where direct experimental data is lacking, these predictions, based on sound chemical principles and data from analogous structures, provide a robust framework for spectroscopic analysis.

References

-

1-(3-Chloropropyl)piperidine hydrochloride - Optional[FTIR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]

-

This compound | C8H16ClN | CID 102469 - PubChem. (n.d.). Retrieved from [Link]

-

1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301) - Human Metabolome Database. (n.d.). Retrieved from [Link]

-

1-(2-Chlorophenyl)piperazine | C10H13ClN2 | CID 415628 - PubChem. (n.d.). Retrieved from [Link]

-

Piperidine - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved from [Link]

-

Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic propertiest - CDC Stacks. (n.d.). Retrieved from [Link]

-

Piperidine - SpectraBase. (n.d.). Retrieved from [Link]

-

Piperidine - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved from [Link]

-

fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts - SciELO. (n.d.). Retrieved from [Link]

-

C3H7Cl CH3CHClCH3 2-chloropropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved from [Link]

-

Piperidine, 1,2-dimethyl- - the NIST WebBook. (n.d.). Retrieved from [Link]

-

Exploring N-(3-Chloropropyl)Piperidine Hydrochloride: Properties and Applications. (n.d.). Retrieved from [Link]

Sources

- 1. This compound | 698-92-0 | Benchchem [benchchem.com]

- 2. This compound | C8H16ClN | CID 102469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. C3H7Cl CH3CHClCH3 2-chloropropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. Piperidine(110-89-4) 13C NMR [m.chemicalbook.com]

Primary Synthetic Pathway: Nucleophilic Alkylation of Piperidine

An In-Depth Technical Guide to the Synthesis of 1-(2-Chloropropyl)piperidine

This guide provides a comprehensive examination of the synthesis of this compound, a valuable chemical intermediate. The piperidine ring is a foundational structural motif in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds due to its ability to confer advantageous pharmacokinetic properties.[1][2] this compound, with the molecular formula C₈H₁₆ClN, serves as a key building block, leveraging its reactive chloroalkyl group for subsequent nucleophilic substitution reactions to introduce the piperidine moiety into more complex target molecules.[1] This document delves into the core reaction mechanism, provides a detailed experimental protocol, and discusses critical process considerations for researchers and professionals in organic synthesis and drug development.

The most direct and common method for synthesizing this compound is through the N-alkylation of piperidine with 1,2-dichloropropane. This reaction proceeds via a bimolecular nucleophilic substitution (Sɴ2) mechanism.

Mechanism of Action

In this mechanism, the piperidine molecule acts as the nucleophile. The lone pair of electrons on the nitrogen atom attacks the primary carbon (C-1) of 1,2-dichloropropane. This carbon is the more electrophilic and sterically accessible site compared to the secondary carbon (C-2). The attack occurs from the backside relative to the chlorine atom on C-1, leading to an inversion of configuration at that center. Simultaneously, the carbon-chlorine bond breaks, and the chloride ion is expelled as the leaving group.

A crucial aspect of this reaction is the inclusion of a base, such as potassium carbonate (K₂CO₃).[3][4] As the reaction proceeds, hydrogen chloride (HCl) is formed as a byproduct. Without a scavenger base, this acid would protonate the starting piperidine, forming a piperidinium salt. This salt is no longer nucleophilic and would effectively halt the reaction. The added base neutralizes the acid, allowing the piperidine to remain as a free base and an active nucleophile.

Caption: Sɴ2 mechanism for the N-alkylation of piperidine.

Competing Pathways and Mechanistic Considerations

While the Sɴ2 pathway is dominant, other reactions can occur, impacting the overall yield and purity of the final product. Understanding these side reactions is critical for optimizing the synthesis.

-

Regioselectivity : The nucleophilic attack preferentially occurs at the primary carbon (C-1) of 1,2-dichloropropane over the secondary carbon (C-2). This is a hallmark of the Sɴ2 mechanism, where steric hindrance plays a significant role. The primary carbon is less crowded, making it a more accessible target for the bulky piperidine nucleophile.

-

Elimination (E2) Reaction : The base present in the mixture (either piperidine itself or K₂CO₃) can act as a base to promote a competing E2 elimination reaction. This would involve the abstraction of a proton from C-2 and the elimination of the chloride from C-1, yielding 2-chloropropene. Using a non-nucleophilic, sterically hindered base or carefully controlling the temperature can minimize this pathway.

-

Over-alkylation : The product, this compound, is also a secondary amine and can theoretically react with another molecule of 1,2-dichloropropane. However, the product is a more sterically hindered nucleophile than piperidine, making this subsequent alkylation significantly slower. Controlling the stoichiometry and adding the alkylating agent slowly helps to favor mono-alkylation.[3]

Caption: Competition between Sɴ2 substitution and E2 elimination.

Experimental Protocol: A Representative Synthesis

The following protocol outlines a standard laboratory procedure for the synthesis of this compound. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

Piperidine

-

1,2-Dichloropropane

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous Acetonitrile (CH₃CN)

-

Diethyl Ether

-

Saturated Aqueous Sodium Bicarbonate (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, condenser, magnetic stirrer, addition funnel, and standard glassware

Procedure:

-

Reaction Setup : In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous potassium carbonate (1.5 equivalents).

-

Reagent Addition : Add anhydrous acetonitrile to the flask, followed by piperidine (1.0 equivalent). Allow the suspension to stir.

-

Alkylation : Slowly add 1,2-dichloropropane (1.1 equivalents) to the stirring suspension at room temperature over several hours using an addition funnel.[3] An exothermic reaction may be observed.

-

Reaction : After the addition is complete, the mixture can be stirred at room temperature or gently heated (e.g., to 70°C) to drive the reaction to completion.[3] The progress can be monitored using Thin Layer Chromatography (TLC).

-

Work-up :

-

Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts (K₂CO₃, KCl).

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.[3]

-

Partition the resulting residue between diethyl ether and a saturated aqueous solution of sodium bicarbonate.[3]

-

Separate the layers and extract the aqueous layer twice more with diethyl ether.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

-

Purification :

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.

-

The crude this compound can be purified by vacuum distillation to obtain the final product as a clear liquid.

-

Data Summary and Process Parameters

Optimizing the reaction requires careful control over several parameters. The table below summarizes typical conditions derived from analogous N-alkylation procedures.

| Parameter | Condition | Rationale / Reference |